Methyl benzoate-d8 molecular weight and formula
Methyl benzoate-d8 molecular weight and formula
Methyl Benzoate-d8: A Technical Monograph on Isotopic Standards in Drug Metabolism and qNMR
Abstract
This technical guide provides a comprehensive analysis of Methyl Benzoate-d8 (CAS 91929-46-3), a fully deuterated ester utilized as a high-precision internal standard in quantitative NMR (qNMR) and stable isotope labeling (SIL) for drug metabolism studies. Unlike standard catalog entries, this document focuses on the causality of its physical properties, the rigorous logic required for its synthesis, and self-validating analytical protocols to ensure isotopic integrity in pharmaceutical research.
Part 1: Chemical Identity & Physical Properties
The molecular weight of Methyl Benzoate-d8 differs significantly from its protium analog due to the substitution of eight hydrogen atoms (
Core Specifications Table
| Property | Methyl Benzoate (Protium) | Methyl Benzoate-d8 (Deuterated) | Technical Significance |
| Formula | C | C | Complete isotopic substitution allows for "silent" regions in |
| Molecular Weight | 136.15 g/mol | 144.19 g/mol | A mass shift of +8 Da (M+8) enables clear separation in MS analysis. |
| CAS Number | 93-58-3 | 91929-46-3 | Unique identifier for regulatory compliance and procurement. |
| Density (25°C) | 1.088 g/mL | 1.152 g/mL | Deuteration increases density due to higher atomic mass without volume expansion. |
| Boiling Point | 199.6°C | 198-199°C | Minimal deviation indicates similar intermolecular forces (dipole-dipole). |
| Isotopic Purity | N/A | ≥ 98 atom % D | Critical for preventing signal overlap in trace analysis. |
Expert Insight: The density increase (~5.9%) in the deuterated form is a critical variable when preparing gravimetric stock solutions. Researchers must calculate molarity based on mass and the specific deuterated density, not the standard literature density, to avoid concentration errors of >5%.
Part 2: Synthesis & Mechanistic Causality
The synthesis of Methyl Benzoate-d8 is a classic Fischer Esterification, but when dealing with isotopes, the causality of reagent choice is paramount. To achieve >98% isotopic incorporation, one cannot simply "mix and heat."
The Protocol: Deuterated Fischer Esterification
Objective: Synthesize C
Reagents:
-
Benzoic Acid-d5 (C
D COOH): The source of the deuterated aromatic ring. -
Methanol-d4 (CD
OD): The source of the deuterated methyl group. -
Sulfuric Acid-d2 (D
SO ): Critical Control Point. Using standard H SO introduces labile protons that can exchange with the carbonyl oxygen or the alcohol, lowering isotopic purity.
Workflow Diagram (Synthesis Logic)
Figure 1: Mechanistic pathway for the synthesis of Methyl Benzoate-d8, highlighting the requirement for deuterated catalyst to prevent H/D exchange.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq of Benzoic Acid-d5 in 5.0 eq of Methanol-d4. The excess methanol drives the equilibrium toward the ester (Le Chatelier’s principle).
-
Catalysis: Add catalytic D
SO (0.1 eq) dropwise. Note: The reaction is exothermic. -
Reflux: Heat to reflux (approx. 65°C) for 4 hours under an anhydrous atmosphere (N
balloon). Moisture from air introduces H O, which reverses the reaction. -
Workup: Cool and neutralize with D
O/NaOD solution (if available) or rapid extraction with anhydrous ether to minimize back-exchange. -
Purification: Distill under reduced pressure. Collect the fraction at 198°C (adjusted for vacuum).
Part 3: Self-Validating Analytical Systems
In drug development, a "self-validating system" means the analytical data contains internal checks that confirm the identity and purity of the substance without external reference.
System 1: The "Silent" NMR Check
Methyl Benzoate-d8 should be invisible in standard proton NMR (
-
Protocol: Dissolve 10 mg of Methyl Benzoate-d8 in DMSO-d6.
-
Validation Logic:
-
Pass: Spectrum shows only the DMSO quintet (2.50 ppm) and HDO/D2O (3.33 ppm).
-
Fail: Presence of a singlet at ~3.9 ppm (methyl group) or multiplets at ~7.4-8.0 ppm (aromatic ring).
-
Quantification: Integrate residual peaks against an internal standard (e.g., TCNB). If residual H integral > 2% of theoretical non-deuterated intensity, the batch is rejected.
-
System 2: Mass Spectrometry (M+8 Confirmation)
-
Protocol: Inject sample via GC-MS or LC-MS (ESI+).
-
Validation Logic:
-
Target Ion: Observe [M]+ or [M+H]+ at m/z 144 or 145.
-
Fragmentation Check:
-
Loss of -OCD
(mass 34) Benzoyl cation-d5 (m/z 110). -
Loss of -COOCD
Phenyl cation-d5 (m/z 82).
-
-
Fail: Significant peaks at m/z 136 (H8), 143 (d7), or 142 (d6) indicate incomplete deuteration.
-
Analytical Decision Tree
Figure 2: Decision tree for validating the isotopic purity of Methyl Benzoate-d8.
Part 4: Applications in Drug Development
Quantitative NMR (qNMR) Internal Standard
Methyl Benzoate-d8 is an ideal qNMR standard for analyzing non-deuterated aromatic compounds.
-
Mechanism: Because it is "silent" in the
H spectrum, it does not overlap with analyte signals. However, its concentration is known precisely. -
Workflow:
-
Spike the analyte solution with a known mass of Methyl Benzoate-d8.
-
Use
H NMR (Deuterium NMR) to quantify the standard, or use the residual proton signal (if calibrated) as a bridge. -
Note: More commonly, it is used as a standard in GC-MS where the M+8 shift is the reference.
-
Metabolic Tracing (The Kinetic Isotope Effect)
Researchers use Methyl Benzoate-d8 to study the hydrolysis of ester drugs.
-
Rationale: The C-O bond cleavage in the ester is the rate-determining step.
-
Experiment: Compare the hydrolysis rate of Methyl Benzoate (H8) vs. Methyl Benzoate-d8.
-
Interpretation: If
, the hydrolysis is not rate-limited by proton transfer at the labeling sites. If (primary KIE), it indicates C-H bond breaking is involved in the transition state (unlikely for simple ester hydrolysis, but relevant for oxidative metabolism of the methyl group by CYPs).
References
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Sigma-Aldrich. Methyl benzoate-d8 Product Specification & MSDS. Retrieved from [1]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71309042, Methyl benzoate-d8. Retrieved from
-
Chemical Book. Methyl benzoate-d8 Properties and Spectra. Retrieved from
-
Hypha Discovery. NMR: An Indispensable ADME Tool. Retrieved from
